molecular formula C7H9F6O5P B1330032 Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate CAS No. 88738-78-7

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Cat. No. B1330032
CAS RN: 88738-78-7
M. Wt: 318.11 g/mol
InChI Key: PVSJXEDBEXYLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, commonly referred to as BTMCP, is an organophosphonate compound that has been used in a variety of scientific research applications. BTMCP has been used in studies that have focused on the synthesis of organophosphonates, the mechanism of action of BTMCP, the biochemical and physiological effects of BTMCP, and the advantages and limitations of BTMCP for lab experiments.

Scientific Research Applications

Synthesis of Z-unsaturated N-methoxy-N-methylamides

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate plays a key role in the synthesis of Z-unsaturated N-methoxy-N-methylamides. A study demonstrates its use in reacting with aldehydes to yield Z-unsaturated amides efficiently (Fortin, Dupont, & Deslongchamps, 2002).

Synthesis of Bis(phosphonate) Structures

This compound is significant in the synthesis of bis(phosphonate) structures, providing direct access to a 1-hydroxymethylene-1,1-bis(phosphonic acid) functionalized by a carboxylic function on the side chain (Guénin, Degache, Liquier, & Lecouvey, 2004).

Production of Dialkyl Chloromethyl- and Azidomethyl-phosphonates

Utilized in the transesterification of chloromethyl- and azidomethyl-phosphonates with alcohols, this compound aids in producing dialkyl chloromethyl- and azidomethyl-phosphonates (Berté-Verrando, Diziere, Samadi, & Savignac, 1995).

Acylation with Carboxylic Esters

It is significant in the acylation process to prepare bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates, offering an optimized method for acylation with esters rather than acyl chlorides (Molnár, Takács, Kádár, Faigl, & Kardos, 2015).

Synthesis of (Z)-α,β-Unsaturated Ketones

This chemical is also crucial in synthesizing (Z)-α,β-unsaturated ketones through reactions with aldehydes (Yu, Su, & Jin, 1999).

Anticorrosion Films in Polymer Science

In the polymer sciencefield, this compound is utilized in synthesizing phosphonated methacrylate monomers for adhesion/anticorrosive coatings. These coatings, when blended with acrylates, exhibit excellent resistance to corrosion, demonstrating the compound's importance in developing advanced materials (Chougrani, Boutevin, David, Seabrook, & Loubat, 2008).

Flame Retardant Additive for Lithium-ion Batteries

Another notable application is its use as a flame retardant additive in lithium-ion batteries. The compound significantly suppresses the flammability of the electrolyte in batteries, enhancing their safety (Zhu, Jiang, Ai, Yang, & Cao, 2015).

Preparation of Bis(phosphonate) Compounds

In pharmaceutical research, the synthesis of bis(phosphonate) compounds, often used for bone disease treatment, involves this compound. It's used for preparing functional bis(phosphonate) building blocks, crucial for developing medications with improved bioavailability and efficacy (David, Kotek, Kubíček, Tošner, Hermann, & Lukeš, 2013).

Synthesis of PET Gene Reporter Probes for Cancers

Lastly, it's used in the synthesis of PET gene reporter probes for cancer imaging. This application is crucial in advancing diagnostic methods for viral infections and cancers, showcasing its versatility in medical research (Wang, Fei, Gardner, Hutchins, & Zheng, 2005).

Mechanism of Action

The “Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate” is employed to manipulate the buried interface . The C=O, P=O and two -CF3 functional groups in it synergistically passivate the defects from the surface of SnO2 and the bottom surface of the perovskite layer .

Safety and Hazards

“Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate” causes skin irritation and serious eye irritation . It is recommended to take off contaminated clothing and wash before reuse .

properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSJXEDBEXYLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237279
Record name NSC 634137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88738-78-7
Record name NSC 634137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088738787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 634137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Reactant of Route 3
Reactant of Route 3
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Reactant of Route 4
Reactant of Route 4
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Reactant of Route 6
Reactant of Route 6
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Q & A

Q1: How does BTP interact with the perovskite solar cell components to improve its performance?

A1: BTP acts as a polydentate ligand, meaning it can bind to a metal ion through multiple atoms. In the context of perovskite solar cells, BTP's C=O, P=O, and two -CF3 functional groups interact synergistically with defects present on the surface of the SnO2 electron transport layer and the bottom surface of the perovskite layer []. This interaction effectively passivates these defects, reducing non-radiative recombination—a major energy loss pathway in solar cells. Furthermore, BTP modifies the interfacial properties by mitigating residual tensile stress and promoting better perovskite crystallization. This improved interface contact facilitates charge transport, leading to enhanced device performance [].

Q2: What is the impact of BTP on the stability of perovskite solar cells?

A2: BTP significantly improves the stability of perovskite solar cells, particularly at the critical buried interface between the perovskite layer and the electron transport layer []. By passivating defects and reducing interfacial stress, BTP creates a more robust interface that is less prone to degradation. This is evident in the impressive stability demonstrated by BTP-modified devices, retaining 98.6% of their initial efficiency after 3000 hours in ambient conditions and 84.2% after 1728 hours under thermal stress []. This enhanced stability is crucial for the long-term performance and commercial viability of perovskite solar cell technology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.